molecular formula C18H25N5S2.2HCl B1191892 MI 2 dihydrochloride

MI 2 dihydrochloride

Cat. No.: B1191892
M. Wt: 448.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Menin-MLL interaction inhibitor;  binds menin (IC50 = 446 nM). Selectively inhibits proliferation and induces apoptosis of leukemia cells harboring MLL fusion proteins. Also blocks transformation and induces hematopoietic differentiation of MLL-AF9 transformed bone marrow cells.

Scientific Research Applications

Genotoxic Effects Study

MI 2 dihydrochloride has been studied for its genotoxic effects, particularly in relation to plant growth regulators. Özkul, Özel, Yüzbaşıoğlu, and Ünal (2016) researched the cytogenetic effects of different concentrations of 2,4-Dichlorophenoxyacetic acid (a compound related to this compound) on Allium cepa bulblets' root tips. Their findings revealed significant structural aberrations and effects on the mitotic index (MI) at various concentrations and treatment durations. This research contributes to understanding the genotoxic potential of compounds similar to this compound in plant growth regulation (Özkul, Özel, Yüzbaşıoğlu, & Ünal, 2016).

Molecular Imprinting in Detection

The application of this compound in molecular imprinting technologies has been explored. Scorrano et al. (2015) synthesized a novel molecularly imprinted polymer composite membrane for the selective detection of 2-deoxyadenosine, an important tumoral marker. This research demonstrates the potential of this compound-related compounds in creating selective, sensitive detection systems for medical diagnostics (Scorrano et al., 2015).

Chemical Analysis of Contact Allergies

Johnston's (2014) study on methylisothiazolinone (MI) in the British Isles provides insights into the prevalence of contact allergies to MI. This research is pertinent in understanding the dermatological reactions and sensitization potential of MI, which could be extrapolated to this compound (Johnston, 2014).

Acid Dissociation Studies

Research on the acid dissociation constants of this compound-related compounds like 2-mercaptohistamine hydrochloride and its analogs provides foundational chemical knowledge. Sakurai and Takeshima's (1977) study offers insights into the ionization equilibria and thermochemical properties of these compounds, which are crucial for understanding the behavior of this compound in different environments (Sakurai & Takeshima, 1977).

Environmental Applications

This compound-related compounds have been used in environmental monitoring, particularly in the detection of pesticides. Wang et al. (2013) developed a paper-based molecularly imprinted polymer for the detection of 2,4-dichlorophenoxyacetic acid, demonstrating the compound's utility in environmental monitoring and food safety (Wang et al., 2013).

Properties

Molecular Formula

C18H25N5S2.2HCl

Molecular Weight

448.48

Synonyms

4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride

Origin of Product

United States

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